molecular formula C10H8O5 B3006290 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid CAS No. 170807-21-3

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid

Cat. No.: B3006290
CAS No.: 170807-21-3
M. Wt: 208.169
InChI Key: KEBABRDEGSDAMC-UHFFFAOYSA-N
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Description

“8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid” is a heterocyclic compound. It has a molecular weight of 208.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 8-formyl-4H-1,3-benzodioxine-6-carboxylic acid . The InChI code for this compound is 1S/C10H8O5/c11-3-7-1-6 (10 (12)13)2-8-4-14-5-15-9 (7)8/h1-3H,4-5H2, (H,12,13) .

Scientific Research Applications

Synthesis and Cyclization

8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid is used in the synthesis and cyclization of novel compounds. For instance, a facile synthesis involving one-pot synthesis reactions and intramolecular cyclization reaction has been described for new quinoline-8-carbaldehyde compounds, highlighting its significance in chemical synthesis processes (Gao et al., 2012).

Formation of Complementary Double Helix

This compound plays a role in the formation of complementary double helices. Research indicates that the dimerization of carboxylic acid derivatives bearing an amino or a formyl group, like this compound, is enhanced in certain conditions to afford a complementary double helix stabilized with salt bridges (Yamada et al., 2010).

Role in Heterocyclic Compound Synthesis

The acid is crucial for the synthesis of heterocyclic compounds. A study on the synthesis of 1, 3-dioxin-4-ones, which are related to this compound, demonstrates their role as synthetic intermediates for six-membered heterocyclic compounds (Sato et al., 1989).

Pharmaceutical and Natural Product Synthesis

This compound is significant in pharmaceutical and natural product synthesis. For example, a palladium-catalyzed decarboxylative selective acylation of 4H-benzo[d][1,3]oxazin-4-one derivatives with α-oxo carboxylic acids via preferential cyclic imine-N-directed CH activation, which includes derivatives of this compound, is key in producing pharmaceutical drugs (Majhi et al., 2016).

Organotin(IV) Carboxylates Synthesis

The synthesis of organotin(IV) carboxylates, which are important in various chemical and pharmaceutical applications, also involves derivatives of this compound. These syntheses often result in diverse molecular architectures and are essential for the development of new organotin compounds (Xiao et al., 2013).

Properties

IUPAC Name

8-formyl-4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBABRDEGSDAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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